molecular formula C24H21FN4OS B11663680 N'-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11663680
M. Wt: 432.5 g/mol
InChI Key: PMOCQGDLFGMMMN-VULFUBBASA-N
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Description

N'-[(E)-(2-Fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a benzimidazole-based acetohydrazide derivative characterized by:

  • A 1-(4-methylbenzyl)-substituted benzimidazole core linked to a sulfanyl group at the 2-position.
  • An acetohydrazide backbone forming a hydrazone Schiff base with a 2-fluorophenyl substituent in the (E)-configuration.

Its synthesis typically involves condensation of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide with 2-fluorobenzaldehyde under reflux conditions, often catalyzed by glacial acetic acid .

Properties

Molecular Formula

C24H21FN4OS

Molecular Weight

432.5 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H21FN4OS/c1-17-10-12-18(13-11-17)15-29-22-9-5-4-8-21(22)27-24(29)31-16-23(30)28-26-14-19-6-2-3-7-20(19)25/h2-14H,15-16H2,1H3,(H,28,30)/b26-14+

InChI Key

PMOCQGDLFGMMMN-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4F

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Preliminary studies indicate that derivatives of benzimidazole compounds exhibit a wide range of biological activities, including antimicrobial properties. The unique combination of the benzimidazole core and the sulfanyl group in N'-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide may enhance its efficacy against resistant bacterial strains. Research has shown that similar compounds have demonstrated significant antibacterial and antifungal activity, making this compound a candidate for further exploration in treating infections caused by multidrug-resistant pathogens .

Anticancer Potential
The compound's structural attributes also position it as a potential anticancer agent. Studies on related benzimidazole derivatives have highlighted their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The presence of the fluorine atom and the sulfanyl group may contribute to distinct pharmacological properties, enhancing its anticancer activity compared to simpler derivatives .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. By modifying substituents on the benzimidazole and hydrazide moieties, researchers can assess how these changes affect biological activity. This approach allows for the design of more potent derivatives tailored for specific therapeutic targets .

Synthesis and Characterization

The synthesis of this compound typically involves reaction pathways that include hydrazone formation and substitution reactions involving the benzimidazole core. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of synthesized compounds .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
1-(4-Methylbenzyl)-1H-benzimidazoleBenzimidazole coreAntimicrobial
5-Fluoro-1H-benzimidazoleFluorinated benzimidazoleAnticancer
2-FluorobenzaldehydeFluorinated aromatic aldehydeReactivity in hydrazone formation

This compound stands out due to its specific combination of functional groups, which may enhance its biological activity compared to simpler derivatives .

Mechanism of Action

The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . These interactions can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Benzimidazole Substituent Aryl Group on Hydrazone Melting Point (°C) Spectral Data (Key Peaks) Reference
Target Compound 1-(4-Methylbenzyl) 2-Fluorophenyl Not reported Not provided -
N’-[(4-Fluorophenyl)methylidene]-2-(2-phenyl-1H-benzimidazol-1-yl)acetohydrazide 1-Phenyl 4-Fluorophenyl 214–217 $ ^1H $ NMR: δ 5.05, 5.51 (CH$_2$); ESI-MS: 373.36 (M+H)
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(4-ethylphenyl)methylene]acetohydrazide 1-Ethyl 4-Ethylphenyl Not reported Not provided
N′-[(E)-(2-Chloro-6-fluorophenyl)methylene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide 1-Methyl 2-Chloro-6-fluorophenyl Not reported Not provided
2-[(1H-Benzimidazol-2-yl methyl)sulfanyl]-N′-(phenylmethylidene)acetohydrazide (Series) 1H-Benzimidazol-2-yl methyl Varied substituted phenyl 180–250 (range) IR: 3200–3300 cm$^{-1}$ (N–H stretch)

Key Observations :

  • 1-Substitution with bulky groups (e.g., 4-methylbenzyl) may sterically hinder interactions in biological systems compared to smaller groups like methyl .
  • Hydrazone Aryl Group Variations :
    • Fluorine position : The 2-fluorophenyl group in the target compound introduces ortho-substitution effects, which may alter electronic properties (e.g., dipole moments) compared to para-fluorophenyl analogs .
    • Chloro-fluoro combinations (e.g., 2-chloro-6-fluorophenyl in ) could enhance halogen bonding in receptor interactions.

Contrasts :

  • Catalysts and solvents vary; glacial acetic acid is common for fluorinated imines , while TDAE is used for chlorinated derivatives .
  • Reaction temperatures range from −20°C to reflux conditions, impacting yields and purity.

Pharmacological and Physicochemical Properties

  • Antitumor Potential: Benzimidazole derivatives (e.g., ) with optimized substituents (e.g., N-methyl-piperazine groups) demonstrated improved solubility and antiproliferative effects, highlighting avenues for further research on the target compound.
  • Solubility : The 4-methylbenzyl group may reduce aqueous solubility compared to unsubstituted phenyl analogs, necessitating formulation strategies .

Biological Activity

N'-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a hydrazide functional group with a benzimidazole moiety, which is further substituted by a 2-fluorophenyl group and a sulfanyl group. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C24H21FN4OS
  • Molecular Weight : 432.5 g/mol

The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Preliminary studies indicate that derivatives of benzimidazole compounds, including this compound, exhibit significant antimicrobial properties. Benzimidazole derivatives are known for their activity against various pathogens, including bacteria and fungi. For instance:

Compound NameBiological ActivityReference
1-(4-Methylbenzyl)-1H-benzimidazoleAntimicrobial
5-Fluoro-1H-benzimidazoleAnticancer
Ethyl-1-(i-butyloxycarbonyloxy)-6-nitrobenzimidazole-2-carboxylateAnti-protozoal

The presence of the fluorine atom and the sulfanyl group in the structure may enhance the biological activity compared to simpler derivatives.

Anticancer Properties

Research indicates that benzimidazole derivatives have potential anticancer properties. In vitro studies have shown that certain compounds exhibit cytotoxic effects against various cancer cell lines. For example, some derivatives have demonstrated moderate to significant activity against leukemia cell lines and other malignancies:

CompoundCancer TypeIC50 (µg/ml)
NSC 660334LeukemiaModerate activity
VM30309Various cancersGood cytotoxicity (IC50 = 1.75)

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in proliferation and apoptosis. The lipophilicity and redox potential of similar benzimidazole derivatives have been correlated with their bioactivity, suggesting that these properties play a crucial role in their pharmacodynamics.

Case Studies

Several studies have explored the synthesis and biological evaluation of benzimidazole derivatives:

  • Antifungal Activity : A study synthesized new N-substituted benzimidazole derivatives and evaluated their antifungal activity against Candida albicans. The results showed significant inhibition at low concentrations, indicating strong antifungal potential .
  • Antiparasitic Properties : Another investigation focused on the anti-protozoal activity of imidazole and benzimidazole derivatives against Trypanosoma cruzi and Trichomonas vaginalis, demonstrating promising results for certain compounds .
  • Cytotoxicity Against Cancer Cells : A recent study evaluated various benzimidazole derivatives for their cytotoxic effects on different cancer cell lines, highlighting several compounds with notable activity against leukemia and solid tumors .

Q & A

Basic: What are the critical steps and conditions for synthesizing this compound, and how is purity ensured?

Answer:
The synthesis involves a multi-step process:

Condensation : Reacting 2-fluorobenzaldehyde with 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide under reflux conditions (e.g., ethanol or dimethylformamide as solvents, 70–100°C for 4–6 hours) .

Catalysts : Acidic or basic catalysts (e.g., glacial acetic acid or piperidine) are used to facilitate imine (Schiff base) formation .

Purification : Recrystallization in methanol or ethanol, followed by column chromatography (silica gel, chloroform:methanol 9:1) to isolate the product .

Purity Assessment : Thin-layer chromatography (TLC, chloroform:methanol 7:3) and spectroscopic validation (¹H/¹³C NMR, IR) ensure >95% purity .

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Answer:

  • ¹H/¹³C NMR : Confirm the presence of the hydrazide (–NH–N=CH–), benzimidazole (aromatic protons at δ 7.2–8.5 ppm), and sulfanyl (–S–) groups .
  • IR Spectroscopy : Identify stretching vibrations for C=O (1650–1680 cm⁻¹), N–H (3200–3300 cm⁻¹), and C–F (1100–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzimidazole and fluorophenyl moieties .
  • Elemental Analysis : Validate C, H, N, S, and F content within ±0.3% of theoretical values .

Advanced: How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) influence bioactivity and pharmacokinetics?

Answer:

  • Fluorine Substitution : The 2-fluorophenyl group enhances metabolic stability and lipophilicity (logP ~3.5), improving membrane permeability compared to methoxy analogs .
  • Benzimidazole Core : The 4-methylbenzyl group increases steric bulk, potentially reducing off-target interactions while maintaining affinity for enzymes like tyrosine kinases .
  • Sulfanyl Linker : The –S– group facilitates hydrogen bonding with cysteine residues in target proteins, critical for inhibitory activity (e.g., IC₅₀ values <10 µM in kinase assays) .
  • SAR Studies : Comparative assays with analogs (e.g., 3-fluoro or 4-chloro derivatives) reveal that electron-withdrawing groups enhance antibacterial activity (MIC 2–8 µg/mL) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay at 48-hour exposure) to minimize variability .
  • Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., topoisomerase II or EGFR) .
  • Structural Confirmation : Re-evaluate compound purity and stereochemistry (via X-ray crystallography or NOESY NMR) if discrepancies arise in IC₅₀ values .
  • Meta-Analysis : Compare data across analogs (e.g., triazole vs. benzimidazole derivatives) to identify trends in substituent effects .

Advanced: What in vivo models are suitable for evaluating efficacy and pharmacokinetics?

Answer:

  • Efficacy Models :
    • Anticancer : Xenograft models (e.g., HCT-116 colorectal cancer in nude mice, 20 mg/kg daily oral dosing) .
    • Antimicrobial : Murine systemic infection models (e.g., Staphylococcus aureus, 10 mg/kg intravenous) .
  • Pharmacokinetics :
    • Bioavailability : Assess plasma concentration (LC-MS/MS) after oral and IV administration (t₁/₂ ~4–6 hours) .
    • Metabolism : Identify major metabolites (e.g., hydrazide hydrolysis products) via liver microsome assays .

Advanced: How can solubility challenges in aqueous assays be addressed?

Answer:

  • Co-Solvents : Use DMSO (<1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or acetyl groups to the hydrazide moiety for improved aqueous solubility (e.g., logS increase from –4.2 to –2.5) .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release in physiological media .

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